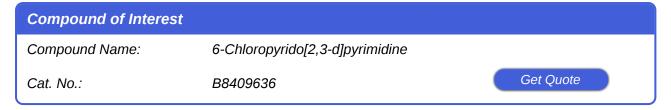


Spectroscopic Profile of 6-Chloropyrido[2,3-d]pyrimidine: A Technical Overview

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for **6-Chloropyrido[2,3-d]pyrimidine**, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule in the public domain, this document presents predicted spectroscopic characteristics based on data from closely related analogs and general principles of spectroscopic analysis. The information herein serves as a valuable resource for the identification and characterization of **6-Chloropyrido[2,3-d]pyrimidine** and its derivatives.

Predicted Spectroscopic Data

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **6-Chloropyrido[2,3-d]pyrimidine**. These predictions are derived from the analysis of similar structures, such as 4-chloropyrido[2,3-d]pyrimidine and other substituted pyridopyrimidines.

Table 1: Predicted ¹H NMR Spectroscopic Data for **6-Chloropyrido[2,3-d]pyrimidine**



Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
~9.2 - 9.4	S	-	H-2
~9.0 - 9.2	d	~8.0 - 9.0	H-4
~8.8 - 9.0	d	~4.0 - 5.0	H-7
~7.7 - 7.9	dd	~8.0 - 9.0, ~4.0 - 5.0	H-5

Solvent: CDCl3 or DMSO-d6

Table 2: Predicted ¹³C NMR Spectroscopic Data for **6-Chloropyrido[2,3-d]pyrimidine**

Chemical Shift (δ, ppm)	Assignment
~160 - 162	C-4
~158 - 160	C-7a
~155 - 157	C-2
~153 - 155	C-6
~135 - 137	C-5
~120 - 122	C-4a
~118 - 120	C-7

Solvent: CDCl3 or DMSO-d6

Table 3: Predicted Infrared (IR) Absorption Bands for 6-Chloropyrido[2,3-d]pyrimidine



Wavenumber (cm ⁻¹)	Intensity	Assignment
~3100 - 3000	Medium	C-H stretching (aromatic)
~1610 - 1580	Strong	C=N and C=C stretching (ring vibrations)
~1570 - 1540	Strong	C=C stretching (ring vibrations)
~1480 - 1450	Medium	C-H in-plane bending
~1150 - 1100	Medium	C-Cl stretching
~850 - 800	Strong	C-H out-of-plane bending

Sample preparation: KBr pellet or thin film

Table 4: Predicted Mass Spectrometry Data for 6-Chloropyrido[2,3-d]pyrimidine

m/z	Relative Intensity (%)	Assignment
165/167	100 / ~33	[M] ⁺ / [M+2] ⁺ (due to ³⁵ Cl/ ³⁷ Cl isotopes)
130	Moderate	[M-CI] ⁺
103	Moderate	[M-CI-HCN]+

Ionization method: Electron Ionization (EI)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These methods are standard for the analysis of organic compounds and can be adapted for **6-Chloropyrido[2,3-d]pyrimidine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

• Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.



- Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a proton frequency of 300 MHz or higher.
- ¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Key parameters include a spectral width of 0-12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
- ¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (0-200 ppm) and a larger number of scans are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

- Sample Preparation (KBr Pellet Method): Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Record the spectrum in the mid-IR range (typically 4000-400 cm⁻¹). A
 background spectrum of the empty sample compartment or a pure KBr pellet should be
 recorded and subtracted from the sample spectrum.
- Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups and vibrational modes of the molecule.

Mass Spectrometry (MS)

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) for volatile compounds.
- Ionization: Employ Electron Ionization (EI) at a standard energy of 70 eV to generate molecular ions and fragment ions.



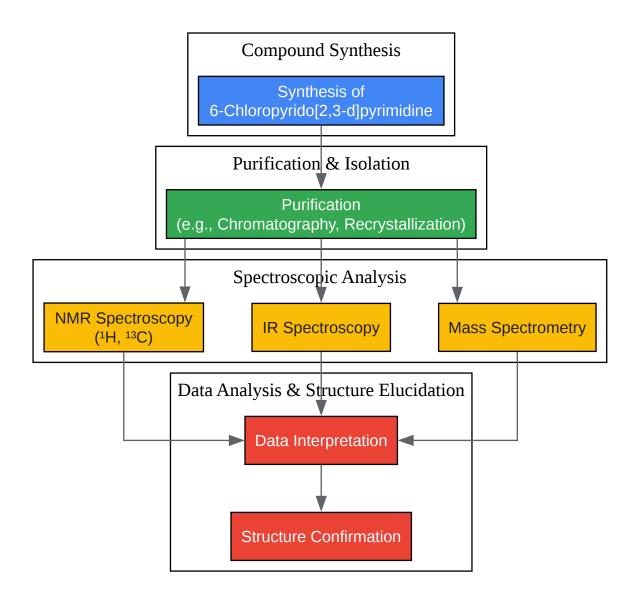
- Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.
- Data Interpretation: Identify the molecular ion peak to determine the molecular weight.

 Analyze the fragmentation pattern to gain structural information. The isotopic pattern for chlorine (35Cl and 37Cl in an approximate 3:1 ratio) is a key diagnostic feature.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized chemical compound like **6-Chloropyrido[2,3-d]pyrimidine**.





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Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

This guide provides a foundational understanding of the expected spectroscopic properties of **6-Chloropyrido[2,3-d]pyrimidine**. Experimental verification is essential to confirm these predictions and to fully characterize this compound. The provided protocols and workflow serve as a standard methodology for such an investigation.

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